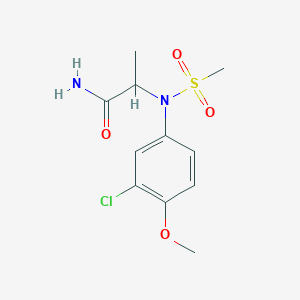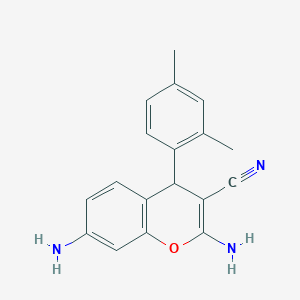
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound is a proteasome inhibitor, which means that it has the ability to prevent the breakdown of proteins within cells. This property has made it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of the proteasome, which is responsible for breaking down proteins within cells. By preventing this process, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can cause the accumulation of abnormal proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been studied extensively in cell culture and animal models. These studies have shown that N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth and spread of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This property makes it a promising candidate for the development of new cancer treatments. However, one limitation of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential toxicity, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of new proteasome inhibitors that are more potent and less toxic than N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. Additionally, researchers are investigating the use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers are exploring the potential use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a promising compound with potential applications in the field of cancer research. Its ability to selectively target cancer cells and induce cell death make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanisms of action and potential toxicity, as well as to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This compound is then reacted with alanine to produce N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Proteasome inhibitors like N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been shown to have anti-cancer properties by inducing cell death and preventing the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-7(11(13)15)14(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQAVLVFNPUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)
![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081699.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B6081712.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)
![methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate](/img/structure/B6081719.png)